molecular formula C3H4F4O B12643914 1-Fluoro-2-(trifluoromethoxy)ethane CAS No. 819-49-8

1-Fluoro-2-(trifluoromethoxy)ethane

Cat. No.: B12643914
CAS No.: 819-49-8
M. Wt: 132.06 g/mol
InChI Key: FDNUMWRNRUUZIF-UHFFFAOYSA-N
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Description

1-Fluoro-2-(trifluoromethoxy)ethane is an organic compound with the molecular formula C3H4F4O It is characterized by the presence of a fluoro group and a trifluoromethoxy group attached to an ethane backbone

Preparation Methods

The synthesis of 1-Fluoro-2-(trifluoromethoxy)ethane typically involves the reaction of ethane derivatives with fluorinating agents. One common method is the reaction of 1,1,1-trifluoro-2-(trifluoromethoxy)ethane with fluorinating systems, which can lead to the formation of dehydrochlorination and fluorination products . Industrial production methods often involve the use of specialized fluorinating reagents and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Fluoro-2-(trifluoromethoxy)ethane undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in substitution reactions where the fluoro or trifluoromethoxy groups are replaced by other functional groups. Common reagents for these reactions include nucleophiles and electrophiles under appropriate conditions.

    Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, it is likely that it can undergo such reactions under suitable conditions, leading to the formation of various oxidized or reduced products.

    Addition Reactions: The compound can also participate in addition reactions, particularly with alkenes and alkynes, forming new carbon-carbon bonds.

Scientific Research Applications

1-Fluoro-2-(trifluoromethoxy)ethane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds which are valuable in pharmaceuticals and agrochemicals.

    Biology and Medicine: The compound’s unique properties make it a candidate for the development of new drugs and diagnostic agents. Its fluorinated nature can enhance the bioavailability and metabolic stability of pharmaceutical compounds.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which 1-Fluoro-2-(trifluoromethoxy)ethane exerts its effects is primarily through its interactions with molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. The pathways involved often include the formation of stable complexes with enzymes or receptors, leading to modulation of their activity.

Comparison with Similar Compounds

1-Fluoro-2-(trifluoromethoxy)ethane can be compared with other fluorinated ethane derivatives, such as:

The uniqueness of this compound lies in its specific combination of fluoro and trifluoromethoxy groups, which impart distinct chemical and physical properties, making it valuable for specialized applications.

Properties

CAS No.

819-49-8

Molecular Formula

C3H4F4O

Molecular Weight

132.06 g/mol

IUPAC Name

1-fluoro-2-(trifluoromethoxy)ethane

InChI

InChI=1S/C3H4F4O/c4-1-2-8-3(5,6)7/h1-2H2

InChI Key

FDNUMWRNRUUZIF-UHFFFAOYSA-N

Canonical SMILES

C(CF)OC(F)(F)F

Origin of Product

United States

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